molecular formula C11H10ClN B1323581 2-Chloro-4-(2-cyanophenyl)-1-butene CAS No. 731772-24-0

2-Chloro-4-(2-cyanophenyl)-1-butene

Cat. No.: B1323581
CAS No.: 731772-24-0
M. Wt: 191.65 g/mol
InChI Key: JWDAUXCIXOZDLC-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Reactions

One significant application of related chloro-substituted butenes is in electrochemical synthesis. For instance, the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, which yields compounds similar to 2-Chloro-4-(2-cyanophenyl)-1-butene, illustrates this method's utility in producing functionally diverse molecules (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Bioactivation and Metabolism Studies

Compounds like 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene and structurally related to this compound, have been extensively studied for their metabolism and bioactivation pathways. This research is crucial in understanding the metabolic fate and potential toxicological implications of these compounds (Wang et al., 2018).

Photochemical Generation and Reactivity

Research has also been conducted on the photochemical generation and reactivity of similar compounds, like 4-hydroxy(methoxy)phenyl cation, from aromatic halides. This area of study is significant for understanding the photochemical behaviors of chloro-substituted butenes and their potential applications in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).

Polymerization and Material Science

Compounds like 2-Chloro-1,3-butadiene, closely related to this compound, have been used in reversible addition–fragmentation chain transfer (RAFT) polymerization. This demonstrates their potential application in the synthesis of controlled polymers with industrial relevance, such as in the production of rubbers and adhesives (Pullan, Liu, & Topham, 2013).

Stereoselective Synthesis and Stereochemistry

Studies on the stereochemistry of reactions involving chloro-substituted butenes, such as the Friedel-Crafts reaction, provide insights into the stereoselective synthesis of complex organic molecules. This aspect is crucial in the design of stereospecific pharmaceuticals and fine chemicals (Segi et al., 1982).

Mechanistic Studies in Organic Chemistry

Research on the mechanisms of reactions involving chloro-substituted butenes, such as pyrolysis and solvolysis reactions, contributes to a deeper understanding of reaction kinetics and pathways in organic chemistry (Chuchani, Hernándeza, & Martín, 1979).

Future Directions

The future research directions for a compound like “2-Chloro-4-(2-cyanophenyl)-1-butene” could be numerous, depending on its properties and potential applications. These could include studying its reactivity, exploring its potential uses in various industries, or investigating its environmental impact .

Properties

IUPAC Name

2-(3-chlorobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDAUXCIXOZDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641130
Record name 2-(3-Chlorobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-24-0
Record name 2-(3-Chlorobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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